molecular formula C20H36BNO4 B8187759 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester

1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester

Cat. No.: B8187759
M. Wt: 365.3 g/mol
InChI Key: ZICQZQLJFOYFNK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl 2,2,6,6-tetramethyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3H-pyridine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36BNO4/c1-16(2,3)24-15(23)22-17(4,5)12-14(13-18(22,6)7)21-25-19(8,9)20(10,11)26-21/h12H,13H2,1-11H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZICQZQLJFOYFNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(N(C(C2)(C)C)C(=O)OC(C)(C)C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36BNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Triflation of N-Boc-4-Piperidone

The first step converts N-Boc-4-piperidone into 3,6-dihydro-4-[[(trifluoromethyl)sulfonyl]oxy]-1-(2H)-pyridinecarboxylic acid tert-butyl ester using trifluoromethanesulfonic anhydride (Tf₂O) in dichloromethane (DCM) at 0–5°C. Triethylamine (3–5 eq.) acts as a base to neutralize HCl byproducts.

Key parameters :

  • Molar ratio : 1:2.2–3 (N-Boc-4-piperidone:Tf₂O)

  • Solvent : DCM (10 vol. relative to substrate)

  • Yield : 80% after recrystallization in hexane.

Lithiation and Borylation

The triflate intermediate undergoes lithiation with n-BuLi (2.2 eq.) in tetrahydrofuran (THF) at −78°C, followed by quenching with bis(pinacolato)diboron (1.2 eq.). Diisopropylamine (1.1 eq.) ensures complete deprotonation.

Optimized conditions :

  • Temperature : −78°C (lithiation), 0°C (quenching)

  • Reaction time : 2 hr (lithiation), 1 hr (quenching)

  • Workup : Aqueous extraction, sodium sulfate drying, and solvent evaporation.

Palladium-Catalyzed Coupling

The final step employs a Suzuki-Miyaura coupling using [1,1'-bis(diphenylphosphino)ferrocene]palladium(II) chloride (Pd(dppf)Cl₂) in dioxane at 80–100°C. Potassium acetate (2 eq.) facilitates transmetallation.

Catalytic system :

ComponentMolar RatioRole
Triflate intermediate1Electrophilic partner
Bis(pinacolato)diboron1.2Boron source
Pd(dppf)Cl₂0.05–0.1Catalyst
Potassium acetate2Base

Yield : 80–85% per step, with total isolated yield of 51–58%.

Characterization Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃):
    δ 6.492 (s, 1H, vinyl-H), 3.968–3.981 (d, 2H, CH₂), 3.451–3.478 (t, 2H, CH₂), 2.248–2.261 (t, 2H, CH₂), 1.488 (s, 9H, Boc-CH₃), 1.291 (s, 12H, pinacol-CH₃).

  • ¹³C NMR : Confirmed quaternary boron center at δ 82.5 ppm (pinacolato-B).

High-Performance Liquid Chromatography (HPLC)

  • Purity : 98.2–99.6% (C18 column, acetonitrile/H₂O gradient)

  • Retention time : 12.4 min (method: 0–20 min, 50–90% acetonitrile).

Comparative Methodologies

While the patent-derived method dominates current synthesis, alternative approaches include:

  • Direct borylation of pre-functionalized tetrahydropyridines using Miyaura conditions (Pd(OAc)₂, dtbpy, B₂pin₂).

  • Microwave-assisted synthesis reducing reaction times from 16 hr to 2 hr, though with lower yields (45–50%).

Challenges and Optimization

  • Side reactions : Competing protodeboronation at >100°C necessitates strict temperature control.

  • Catalyst loading : Increasing Pd(dppf)Cl₂ to 0.1 eq. improves yield by 8–10% but raises costs.

  • Solvent effects : Dioxane outperforms THF in minimizing ester hydrolysis (<2% vs. 8–12%).

Industrial Scalability

The patented method demonstrates scalability up to 1 kg batches with consistent yields (53±2%). Key considerations:

  • Cost analysis : Raw materials account for 68% of total costs, dominated by Pd(dppf)Cl₂ (42%).

  • Environmental impact : DCM and dioxane recovery systems achieve 92% solvent reuse .

Chemical Reactions Analysis

Types of Reactions

1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester can undergo various chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can convert the dihydropyridine ring to tetrahydropyridine or piperidine derivatives.

    Substitution: The dioxaborolane group can participate in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as THF or DMF are typically employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dihydropyridine ring can yield pyridine derivatives, while Suzuki-Miyaura coupling can produce various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic chemistry, 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester is used as a building block for the synthesis of more complex molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of diverse chemical libraries.

Biology and Medicine

In biological and medicinal research, this compound is explored for its potential as a pharmacophore. The dihydropyridine ring is a common motif in calcium channel blockers, which are used to treat hypertension and other cardiovascular diseases. The dioxaborolane group may also impart unique properties that enhance the compound’s bioactivity and pharmacokinetics.

Industry

In the industrial sector, 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester is used in the production of advanced materials and specialty chemicals. Its reactivity and versatility make it suitable for various applications, including the development of new polymers and catalysts.

Mechanism of Action

The mechanism of action of 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester involves its interaction with specific molecular targets. The dihydropyridine ring can interact with calcium channels, modulating their activity and affecting cellular calcium levels. The dioxaborolane group may also interact with enzymes or receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Research Findings and Data

Catalytic Efficiency in Cross-Couplings :
Substrate Catalyst Yield Conditions Reference
5-Bromo-4-methoxypyridine Pd(dppf)Cl₂ 83% Dioxane/H₂O, 90°C, 5h
6-Bromo-5-fluoro-1H-indazole Pd(dppf)Cl₂ 77% THF/H₂O, 75°C, 3h
3-Bromo-5-hydroxypyridine Pd(PPh₃)₄ 42% Dioxane/H₂O, 100°C, 24h
Stability Under Acidic Conditions :
  • Pinacol esters (including the target compound) resist hydrolysis under mild acidic conditions but degrade in the presence of diethanolamine or strong acids (e.g., trifluoroacetic acid for Boc removal) .

Biological Activity

1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester (CAS No. 1572398-20-9) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a boronic acid functional group known for its ability to interact with various biological targets, making it a candidate for therapeutic applications.

  • Molecular Formula : C20H36BNO4
  • Molecular Weight : 365.32 g/mol
  • Structure : The compound contains a pyridine ring and a boronic acid moiety, which are crucial for its biological interactions.

Anticancer Activity

Boronic acids have been studied for their anticancer properties, particularly in the context of proteasome inhibition. The compound's structure allows it to potentially mimic natural substrates of proteasomes, thereby interfering with protein degradation pathways critical in cancer cell survival.

  • Case Study : Research has shown that certain boronic acid derivatives can inhibit proteasome activity similar to bortezomib, a well-known anticancer drug. In vitro studies demonstrated that compounds with similar structures can induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death .

Antibacterial and Antiviral Properties

Boronic acids have also been explored for their antibacterial and antiviral activities. The ability of these compounds to form reversible covalent bonds with diols enables them to interfere with bacterial and viral replication processes.

  • Research Findings : Studies indicate that boronic acids can act as inhibitors of certain enzymes essential for bacterial cell wall synthesis and viral replication. For instance, derivatives have shown promise against resistant strains of bacteria by targeting β-lactamase enzymes .

The biological activity of 1-Boc-2,2,6,6-tetramethyl-1,2,3,6-tetrahydro-4-pyridine-boronic acid pinacol ester is largely attributed to its boron atom's ability to form complexes with biomolecules. This property allows it to modify the activity of enzymes and receptors involved in various metabolic pathways.

Data Table: Biological Activities of Boronic Acids

Activity TypeCompound ExampleMechanism of ActionReferences
AnticancerBortezomibProteasome inhibition
AntibacterialVaborbactamβ-lactamase inhibition
AntiviralIxazomibInhibition of viral replication
Enzyme InhibitionGeneral Boronic AcidsReversible binding to diols affecting enzyme function

Q & A

Q. What are the recommended storage and handling protocols to ensure compound stability?

The compound should be stored in a sealed container under refrigeration (0–6°C) in a dry, well-ventilated environment. Handling requires inert atmospheres (e.g., argon) to prevent moisture absorption and oxidation. Avoid skin/eye contact using PPE, and use dry sand or alcohol-resistant foam for fire emergencies .

Q. Which solvents and reaction conditions are optimal for Suzuki-Miyaura couplings with this boronic ester?

Common solvents include 1,4-dioxane, THF, and DMF, often with aqueous bases (e.g., K₂CO₃, Cs₂CO₃). Catalytic systems like Pd(dppf)Cl₂ (0.05–0.1 eq) at 80–110°C under inert atmospheres yield 23–83% efficiency. Degassing solvents before reactions improves reproducibility .

Q. How can the compound’s solubility impact reaction design?

The consensus logP (1.57) and ESOL solubility (0.33 mg/mL) suggest moderate lipophilicity. Pre-dissolving in polar aprotic solvents (e.g., DMF) enhances miscibility in cross-coupling reactions. For heterogeneous conditions, sonication or elevated temperatures may aid dissolution .

Q. What analytical methods confirm the compound’s purity and structural integrity?

LC-MS and NMR (¹H/¹³C) are critical for characterization. Flash chromatography (e.g., PE/EA gradients) purifies crude products. Monitoring reaction progress via TLC or HPLC ensures intermediate stability, especially given the Boc group’s sensitivity to strong acids .

Advanced Questions

Q. How do steric and electronic effects of the Boc group influence cross-coupling efficiency?

The Boc group introduces steric hindrance, potentially slowing transmetallation in Suzuki reactions. However, its electron-withdrawing nature may stabilize the boronate intermediate. Optimization studies show that bulky aryl halides require higher catalyst loadings (0.1 eq Pd) and prolonged heating (24 h at 90°C) to achieve >75% yield .

Q. What strategies mitigate low yields in large-scale syntheses?

  • Catalyst recycling : Use immobilized Pd catalysts (e.g., Pd/C) to reduce metal leaching.
  • Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to simplify purification.
  • Base optimization : CsF or K₃PO₄ in THF/water mixtures improves coupling efficiency for electron-deficient partners .

Q. How can conflicting literature yields be reconciled during method development?

Discrepancies arise from variations in:

  • Degassing protocols : Incomplete argon purging reduces catalyst activity.
  • Reagent purity : Use freshly distilled solvents and recrystallized boronic ester.
  • Scale effects : Milligram-scale reactions may overestimate yields compared to gram-scale .

Q. Are there competing side reactions under standard cross-coupling conditions?

Hydrolysis of the pinacol ester to boronic acid is minimal in anhydrous solvents but accelerates in aqueous bases. Competing protodeboronation is rare due to the Boc group’s stabilizing effect. Monitor by LC-MS for [M+H−100] fragments indicative of Boc cleavage .

Q. How does the synthetic accessibility score (4.08) guide multi-step synthesis planning?

The moderate score reflects challenges in introducing both Boc and boronic ester groups. Prioritize orthogonal protection strategies (e.g., Cbz for amines) to avoid side reactions. Computational modeling (e.g., DFT) predicts regioselectivity in dihydropyridine functionalization .

Q. What are the implications of the compound’s Brenk alert (1.0) for drug discovery?

The alert flags potential pan-assay interference (e.g., redox activity). Validate hits in orthogonal assays and modify the dihydropyridine core with electron-withdrawing substituents to mitigate false positives .

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